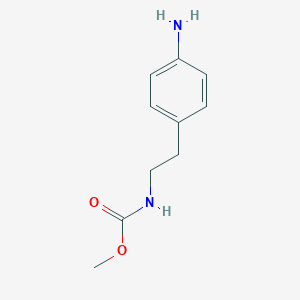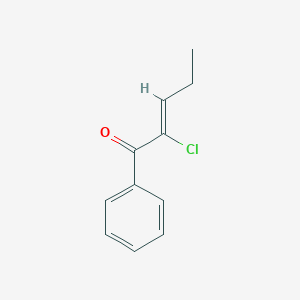
Methyl 4-aminophenethylcarbamate
Übersicht
Beschreibung
“Methyl 4-aminophenethylcarbamate” is a chemical compound with the molecular formula C10H14N2O2 . It is used in various applications, including laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 4-aminophenethylcarbamate” includes a carbamate group (O=C(OC)N) and a phenethylamine backbone (CCC1=CC=C(N)C=C1) . Further structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, UPLC .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
Methyl 4-aminophenethylcarbamate is involved in various chemical reactions, leading to the formation of both mono- and disubstitution products. For example, when it reacts with carboxylic acid chlorides, the formation of these products involves aniline and benzimidazole nitrogens (Pilyugin et al., 2003). Similarly, its reaction with isocyanates leads to similar substitution products (Pilyugin et al., 2003).
Antimicrobial Activity
Compounds derived from Methyl 4-aminophenethylcarbamate exhibit promising antimicrobial properties. A study synthesizing derivatives carrying the biologically active sulfonamide moiety demonstrated significant antimicrobial activity against various bacteria and fungi (Ghorab et al., 2017).
Biodegradation and Environmental Impact
The compound has been studied in the context of environmental biodegradation. For instance, Nocardioides sp. strain SG-4G, capable of mineralizing methyl-1H-benzimidazol-2-ylcarbamate (a related compound), was found to be effective in enzymatic bioremediation (Pandey et al., 2010). Additionally, research on 3-methyl-4-nitrophenol, a breakdown product of a related organophosphate insecticide, highlighted the importance of microbial degradation for environmental decontamination (Bhushan et al., 2000).
Physicochemical Modification of Peptides
Methyl 4-aminophenethylcarbamate-related compounds play a role in modifying the properties of peptides. N-methylation techniques, involving similar compounds, have been shown to improve the permeability and lipophilicity of peptides, offering potential applications in drug delivery across the blood-brain barrier (Ghasemy et al., 2018).
Synthesis of Therapeutic Agents
Research also includes the synthesis of compounds for potential therapeutic use. For instance, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in biologically active compounds, indicates its importance in pharmaceutical development (Zhao et al., 2017).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “Methyl 4-aminophenethylcarbamate” are not available, research in the field of drug conjugates is advancing with the application of new technologies . Furthermore, the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .
Eigenschaften
IUPAC Name |
methyl N-[2-(4-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)12-7-6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZPKCFKQWHVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479256 | |
| Record name | Methyl [2-(4-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminophenethylcarbamate | |
CAS RN |
144222-20-8 | |
| Record name | Methyl [2-(4-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)



![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)



